
5-Bromothiophene-2-carboxamide
Overview
Description
5-Bromothiophene-2-carboxamide: is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom The bromine atom is attached to the fifth position of the thiophene ring, and the carboxamide group is attached to the second position
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 5-Bromothiophene-2-carboxamide typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to yield 5-bromothiophene.
Carboxylation: The brominated thiophene is then subjected to carboxylation to introduce the carboxylic acid group at the second position, forming 5-bromothiophene-2-carboxylic acid.
Amidation: The carboxylic acid is converted to the corresponding amide by reacting it with ammonia or an amine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or using a direct amidation method.
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but may involve optimized reaction conditions and catalysts to improve yield and efficiency. Large-scale production may also employ continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromothiophene-2-carboxamide can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Stille coupling reactions to form various biaryl derivatives. These reactions typically use palladium catalysts and boronic acids or stannanes as coupling partners.
Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, and the carboxamide group can be reduced to the corresponding amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxides in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents like tetrahydrofuran (THF) or toluene.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3-THF).
Major Products:
Substitution Products: Various substituted thiophene derivatives depending on the nucleophile used.
Coupling Products: Biaryl derivatives with diverse functional groups.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amines.
Scientific Research Applications
Medicinal Chemistry Applications
5-Bromothiophene-2-carboxamide has been investigated for its pharmacological properties, particularly in the development of novel therapeutic agents.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit promising antibacterial properties. For instance, compounds synthesized from this base structure have shown effective inhibition against multi-drug resistant strains of bacteria, including Salmonella Typhi . The minimum inhibitory concentration (MIC) values for some derivatives were found to be as low as 3.125 mg/mL, indicating strong antibacterial activity compared to standard antibiotics .
Antitumor Potential
The compound has also been explored for its anticancer properties. Studies have demonstrated that thiophene derivatives can inhibit tumor growth by targeting specific signaling pathways involved in cancer proliferation . The structural modifications of this compound allow researchers to enhance its efficacy against various cancer cell lines.
Synthetic Applications
This compound serves as an important intermediate in organic synthesis.
Suzuki Coupling Reactions
The compound is frequently utilized in palladium-catalyzed Suzuki cross-coupling reactions, which facilitate the formation of carbon-carbon bonds. This method is particularly advantageous due to its mild reaction conditions and the ability to produce biaryl compounds . The successful coupling of this compound with various arylboronic acids has led to the generation of numerous thiophene-based derivatives with diverse biological activities.
Synthesis of Novel Derivatives
Recent studies have reported the synthesis of various thiophene derivatives from this compound, showcasing their potential applications in drug discovery and development . These derivatives have been evaluated for their spasmolytic activity, with some showing significant effects that could lead to new therapeutic options for gastrointestinal disorders .
Material Science Applications
Beyond medicinal chemistry, this compound and its derivatives are being explored for their applications in material science.
Conductive Polymers and Sensors
Thiophene-based compounds are known for their electrical conductivity and are being investigated for use in organic electronics, including conductive polymers and sensors . The incorporation of this compound into polymer matrices can enhance the electronic properties of materials used in photovoltaic cells and organic light-emitting diodes (OLEDs).
Optoelectronic Devices
The unique optical properties of thiophenes make them suitable candidates for applications in optoelectronic devices. Research into the photophysical characteristics of this compound derivatives has shown potential for use in light-emitting applications and photodetectors .
Table: Summary of Biological Activities of this compound Derivatives
Derivative | Activity Type | MIC (mg/mL) | Notes |
---|---|---|---|
2-Ethylhexyl 5-(p-tolyl)thiophene-2-carboxylate | Antibacterial | 3.125 | Effective against XDR Salmonella Typhi |
Various Thiophene Derivatives | Antitumor | Varies | Inhibitory effects on multiple cancer cell lines |
Thiophene-Based Polymers | Conductivity | N/A | Used in organic electronics |
Mechanism of Action
The mechanism of action of 5-Bromothiophene-2-carboxamide depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets such as enzymes, receptors, or nucleic acids. The carboxamide group can form hydrogen bonds with biological macromolecules, while the thiophene ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecule, leading to therapeutic effects.
Comparison with Similar Compounds
5-Chlorothiophene-2-carboxamide: Similar structure with a chlorine atom instead of bromine.
5-Iodothiophene-2-carboxamide: Similar structure with an iodine atom instead of bromine.
5-Methylthiophene-2-carboxamide: Similar structure with a methyl group instead of bromine.
Comparison:
Reactivity: The bromine atom in 5-Bromothiophene-2-carboxamide makes it more reactive in nucleophilic substitution and coupling reactions compared to its chloro and iodo analogs.
Applications: While all these compounds can be used in organic synthesis and materials science, the specific applications may vary based on their reactivity and the nature of the substituent.
Uniqueness: this compound is unique due to its balanced reactivity and stability, making it a versatile intermediate in various chemical transformations.
Biological Activity
5-Bromothiophene-2-carboxamide is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by relevant case studies and data.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various resistant bacterial strains, including Klebsiella pneumoniae and Escherichia coli. In comparative studies, its Minimum Inhibitory Concentration (MIC) values were found to be lower than those of standard antibiotics, indicating its potential as a novel antibacterial agent .
Comparative Antimicrobial Activity
Compound | MIC (mg/mL) | Target Bacteria |
---|---|---|
This compound | 3.125 | XDR Salmonella Typhi |
Ciprofloxacin | 4.0 | XDR Salmonella Typhi |
Ceftriaxone | 4.5 | XDR Salmonella Typhi |
The above table summarizes the antimicrobial efficacy of this compound compared to established antibiotics .
Anti-inflammatory and Anticancer Properties
Beyond its antimicrobial effects, compounds derived from thiophenes are recognized for their anti-inflammatory and anticancer activities. Preliminary studies suggest that this compound may also exhibit similar therapeutic potentials. For instance, derivatives of this compound have been evaluated for their ability to inhibit inflammatory pathways, demonstrating promising results in vitro .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Computational studies have indicated that it forms stable interactions through hydrogen bonding and π-π stacking with amino acids in target proteins. Such interactions are crucial for understanding its mechanism as a potential therapeutic agent .
Case Studies
- Antimicrobial Efficacy Against Resistant Strains : A study assessed the effectiveness of this compound against multi-drug resistant Salmonella Typhi. The compound exhibited an MIC of 3.125 mg/mL, outperforming traditional antibiotics like ciprofloxacin and ceftriaxone .
- Spasmolytic Activity : In another research study focusing on spasmolytic effects, various thiophene derivatives were synthesized from 5-bromothiophene-2-carboxylic acid. The results indicated that several compounds demonstrated significant relaxation effects on isolated intestinal tissues, suggesting potential applications in treating gastrointestinal disorders .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-Bromothiophene-2-carboxamide?
The synthesis typically involves bromination of thiophene-2-carboxamide derivatives or functionalization of pre-brominated thiophenes. A common approach includes:
- Bromination : Reacting thiophene-2-carboxamide with brominating agents like -bromosuccinimide (NBS) under controlled conditions.
- Direct functionalization : Using 5-bromothiophene-2-carbonyl chloride as a precursor, followed by amidation with ammonia or amines.
Key parameters include solvent choice (e.g., DMF or THF), temperature (0–25°C), and catalyst (e.g., Lewis acids). Purity (>95%) is achievable via recrystallization or column chromatography .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Essential methods include:
- NMR Spectroscopy : and NMR to confirm substitution patterns (e.g., bromine position at C5).
- IR Spectroscopy : Identify carboxamide C=O stretches (~1650–1700 cm) and N-H bending (~1550 cm).
- Mass Spectrometry : High-resolution MS to verify molecular weight (CHBrNOS, ~221.04 g/mol) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data for this compound derivatives?
Contradictions (e.g., unexpected splitting or shifts) may arise from impurities, solvent effects, or tautomerism. Mitigation strategies:
- Deuterated Solvents : Use DMSO- or CDCl to avoid solvent interference.
- 2D NMR : Employ HSQC or HMBC to confirm connectivity and assign ambiguous peaks.
- X-ray Crystallography : Resolve structural ambiguities via single-crystal analysis .
Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?
- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to assess nucleophilic/electrophilic sites.
- Molecular Dynamics (MD) : Simulate interactions with transition metals (e.g., Pd catalysts in Suzuki-Miyaura couplings).
- Retrosynthesis Tools : AI-driven platforms (e.g., Reaxys) propose feasible pathways using analogous bromothiophene derivatives .
Q. How can byproduct formation during the amidation of 5-Bromothiophene-2-carbonyl chloride be minimized?
Byproducts (e.g., esters or acids) arise from incomplete amidation or hydrolysis. Optimization steps:
- Coupling Reagents : Use EDC/HOBt or DCC to enhance reaction efficiency.
- Low-Temperature Conditions : Perform reactions at 0–5°C to suppress side reactions.
- Purification : Employ gradient elution in flash chromatography (e.g., hexane/ethyl acetate) .
Q. What strategies improve the yield of this compound in large-scale syntheses?
- Catalyst Screening : Test Pd-based catalysts for bromine retention during coupling steps.
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance solubility.
- In Situ Monitoring : Track reaction progress via TLC or HPLC to terminate at peak yield .
Q. Data Analysis and Contradiction Management
Q. How should researchers address discrepancies in melting points reported for this compound?
Reported melting points vary due to polymorphism or impurities. Solutions:
- Recrystallization : Purify using ethanol/water mixtures.
- DSC Analysis : Perform differential scanning calorimetry to identify polymorphic forms.
- Literature Cross-Validation : Compare data with structurally similar compounds (e.g., 5-Bromo-2-thiophenecarboxylic acid, mp 121°C) .
Q. What methods validate the purity of this compound for pharmacological studies?
- HPLC-UV/HRMS : Ensure >98% purity with C18 columns (acetonitrile/water mobile phase).
- Elemental Analysis : Confirm Br and S content matches theoretical values.
- Stability Testing : Assess degradation under light, heat, and humidity .
Q. Tables for Key Parameters
Property | Value | Reference |
---|---|---|
Molecular Weight | 221.04 g/mol | |
Melting Point (Literature) | 155–156°C (analogous compound) | |
NMR (DMSO) | δ 7.45 (s, 1H, thiophene-H) |
Properties
IUPAC Name |
5-bromothiophene-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNOS/c6-4-2-1-3(9-4)5(7)8/h1-2H,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTEMDMUNZYLWSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90345593 | |
Record name | 5-bromothiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90345593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76371-66-9 | |
Record name | 5-bromothiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90345593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 76371-66-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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